6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological applications, particularly in cancer treatment. Quinazoline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position of the quinazoline ring is believed to enhance the compound's biological activity by improving its interaction with target proteins.
This compound is classified as a heterocyclic organic compound due to its cyclic structure containing nitrogen atoms. It can be categorized under the broader class of sulfanyl-substituted quinazolinones, which are noted for their potential as therapeutic agents. Research has indicated that quinazoline derivatives can exhibit selective cytotoxicity against tumor cells while sparing normal cells, making them promising candidates for drug development .
The synthesis of 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves several steps:
The molecular structure of 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can be described as follows:
6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions typical of quinazoline derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties .
The mechanism of action for compounds like 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one primarily involves their interaction with specific biological targets:
Experimental data on melting points, boiling points, and spectral characteristics help define the physical state and purity of synthesized compounds .
The primary application of 6-bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one lies in medicinal chemistry:
The 3,4-dihydroquinazolin-4-one scaffold is constructed via acid- or base-catalyzed cyclocondensation between anthranilamide and carbonyl compounds. For 6-bromo-3-pentyl-2-sulfanyl derivatives, this reaction typically employs 2-amino-5-bromobenzamide and pentanal under catalytic conditions. The mechanism involves nucleophilic attack of the anthranilamide’s amino group on the carbonyl carbon of pentanal, forming a hydroxyl intermediate. Subsequent dehydration yields a Schiff base, which undergoes intramolecular cyclization via amide nitrogen attack at the imine carbon [2].
Strong Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃) accelerate this reaction in ethanol or acetonitrile, achieving yields of 75–98% within 10–60 minutes [2]. Microwave irradiation under solvent-free conditions further enhances efficiency, reducing reaction times to minutes while maintaining yields >80% [2] [6]. The pentyl group’s incorporation at the 3-position occurs regioselectively during this step, establishing the core heterocycle.
Table 1: Catalytic Systems for Quinazolinone Cyclocondensation
Catalyst Type | Example | Solvent | Time | Yield (%) |
---|---|---|---|---|
Brønsted acid | p-TSA | Chlorobenzene | 1 h | 74 |
Lewis acid | Sc(OTf)₃ | Ethanol | 20–40 min | 85–92 |
Organocatalyst | Malonic acid | Aq. Ethanol (50%) | 5–37 min | 81–98 |
Microwave-assisted | H₂SO₄ | Solvent-free | <5 min | 68–78 |
Regioselective bromination precedes or follows core assembly, with 6-bromo substitution directed by electronic and steric factors. When using pre-brominated anthranilamide (e.g., 2-amino-5-bromobenzamide, CAS 5426-59-5), bromine occupies the para position relative to the amide group, directing electrophiles to the 6-position during cyclization [5] [8]. Alternative approaches involve direct bromination of 3,4-dihydroquinazolin-4-one using bromine sources like N-bromosuccinimide (NBS). The electron-rich C6 position (ortho to the amide nitrogen) exhibits heightened nucleophilicity, facilitating selective bromination at 60–80°C in DMF or acetic acid [5].
6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5) exemplifies this regiochemistry, with a melting point of 298°C and predicted pKₐ of 1.96, indicating stability under bromination conditions [5] [8]. Computational studies confirm that bromination at C6 minimizes steric clashes with C2/C3 substituents, explaining the observed >90% regioselectivity in optimized protocols.
The 3-position’s nitrogen atom is alkylated via SN2 reactions, leveraging its moderate nucleophilicity. Pentyl group installation employs 1-bromopentane or pentanal reductive amination. In cyclocondensation, pentanal reacts directly with anthranilamide, forming the 3-pentyl linkage during heterocyclization [2] [3]. Post-assembly alkylation requires activation of the quinazolinone’s N3 using bases like NaH or K₂CO₃ in DMF, followed by reaction with 1-bromopentane at 60–80°C [3].
Steric effects influence yield: linear alkyl chains (e.g., pentyl) achieve higher incorporation (85–93%) than branched analogs. The reaction is typically conducted under nitrogen to prevent oxidation of the dihydroquinazolinone core. Post-alkylation purification via recrystallization (ethanol/water mixtures) removes unreacted halide precursors [3] [6].
2-Sulfanyl functionalization employs sulfur transfer reagents via three routes:
The sulfanyl group imparts sensitivity to oxidation, requiring inert atmosphere storage and antioxidant additives (e.g., BHT). Derivatives like 6-bromo-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylquinazolin-4-one (InChI Key: PMDWFEQIGIZEKN-UHFFFAOYSA-N) exemplify this instability, necessitating cold-chain transportation and amber vial packaging [3] [7].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: